Molecular structure and physicochemical properties of 1-(3-Bromo-2-chlorobenzoyl)azetidine
Molecular structure and physicochemical properties of 1-(3-Bromo-2-chlorobenzoyl)azetidine
This technical guide provides a comprehensive analysis of 1-(3-Bromo-2-chlorobenzoyl)azetidine , a high-value structural motif in modern medicinal chemistry. It is designed to serve as a reference for the synthesis, characterization, and application of this scaffold in drug discovery campaigns.
Executive Summary: The Azetidine Advantage
In the optimization of lead compounds, the "azetidine switch"—replacing larger saturated heterocycles like pyrrolidine or piperidine with the four-membered azetidine ring—is a validated strategy to improve physicochemical properties. 1-(3-Bromo-2-chlorobenzoyl)azetidine represents a privileged scaffold that combines this conformational rigidity with a highly functionalizable di-halogenated aryl core.
Key Applications:
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Metabolic Stability: The high ionization potential of the azetidine nitrogen (when acylated) and the steric bulk of the ortho-chloro group reduce metabolic susceptibility.
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Divergent Synthesis: The meta-bromo substituent serves as a versatile handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
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Therapeutic Relevance: Analogs of this structure are prevalent in inhibitors of STAT3 , P2X7 receptors , and S1P agonists .
Physicochemical Profile
Understanding the fundamental properties of this intermediate is critical for assay development and formulation. The data below synthesizes calculated descriptors and expected experimental values based on structural analogs.
Table 1: Molecular Descriptors & Properties
| Property | Value | Context/Relevance |
| Molecular Formula | C₁₀H₉BrClNO | Core composition |
| Molecular Weight | 274.54 g/mol | Fragment-like (<300 Da), ideal for LE (Ligand Efficiency) |
| Exact Mass | 272.956 g/mol | Monoisotopic mass for MS confirmation |
| cLogP | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS and peripheral targets |
| TPSA | 20.3 Ų | Low polar surface area suggests high membrane permeability |
| H-Bond Donors | 0 | Lack of donors improves permeability (Lipinski Rule of 5) |
| H-Bond Acceptors | 1 (Carbonyl) | Key interaction point for receptor binding |
| Rotatable Bonds | 1 | Restricted rotation (C_aryl-C_carbonyl) due to ortho-Cl steric clash |
Structural Dynamics
The 2-chloro substituent plays a pivotal role in the molecule's 3D architecture. It forces the amide bond out of planarity with the phenyl ring (dihedral angle twist >45°), creating a distinct "kinked" topology. This pre-organized conformation often results in higher binding affinity compared to unsubstituted analogs by reducing the entropic penalty upon binding.
Synthetic Methodology
High-purity synthesis of this intermediate is achieved via Schotten-Baumann conditions or standard amide coupling. The Acid Chloride Route is recommended for scale-up (>10g) due to cost-efficiency and simplified workup.
Protocol A: Acid Chloride Activation (Scale-Up Preferred)
Reagents: 3-Bromo-2-chlorobenzoic acid, Oxalyl chloride (or Thionyl chloride), DMF (cat.), Azetidine HCl, Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Workflow:
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Activation: Dissolve 3-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).
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Chlorination: Add Oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions).
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Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.
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Addition: Add Azetidine HCl (1.1 eq) followed by dropwise addition of TEA (2.5 eq). The exotherm must be controlled (<5°C).
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Workup: After 1 hour, quench with water. Wash organic layer with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.
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Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Streamlined synthesis workflow for the generation of the target amide.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
A. Nuclear Magnetic Resonance (NMR)
The structure contains distinct diagnostic signals that confirm regiochemistry.
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¹H NMR (400 MHz, CDCl₃):
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Azetidine Ring: Look for two multiplets (or triplets) integrating to 2H each around δ 4.2 ppm (N-CH₂) and δ 2.3 ppm (central CH₂). The restricted rotation may broaden these peaks or split them into rotamers.
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Aromatic Region: Three distinct protons.
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H-4 & H-6: Doublets around δ 7.5 - 7.7 ppm .
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H-5: Triplet (or dd) around δ 7.2 ppm .
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Validation Check: If the azetidine signals appear as a single broad blob, the sample may need variable-temperature NMR (VT-NMR) to resolve rotamers caused by the steric bulk of the ortho-chloro group.
B. LC-MS Profiling
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Method: Reverse-phase C18 column, Water/Acetonitrile gradient (+0.1% Formic Acid).
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Diagnostic Signal:
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[M+H]⁺: 273.9 / 275.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Isotope Pattern: The presence of both Cl and Br creates a unique "M+2" and "M+4" pattern.
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M (⁷⁹Br, ³⁵Cl)
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M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)
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M+4 (⁸¹Br, ³⁷Cl)
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Note: The M+2 peak will be the most intense (approx 130% of M) due to the combined probability of Br and Cl isotopes.
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Functionalization & Medicinal Chemistry Applications[5][6][7][8][9]
The true value of 1-(3-Bromo-2-chlorobenzoyl)azetidine lies in its role as a "divergent point" intermediate. The C-Br bond is electronically activated for catalysis but chemically distinct from the C-Cl bond, allowing selective functionalization.
Strategic Derivatization
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).
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Buchwald-Hartwig Amination: Displacement of the bromide with amines to generate aniline derivatives.
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Lithium-Halogen Exchange: Selective lithiation at the bromine position (using i-PrMgCl) allows reaction with electrophiles (aldehydes, ketones) without disturbing the amide or chloride.
Visualization: Divergent Synthesis Map
This diagram outlines how this core scaffold allows access to diverse chemical space.
Figure 2: Divergent synthetic pathways leveraging the orthogonal reactivity of the bromo-chloro core.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177817330: 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol (Analogous Structure Data). Retrieved from [Link]
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Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Retrieved from [Link]
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Bai, R., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines. Arkivoc, 2018(iv), 195-214.[2] Retrieved from [Link]

